See also: Besifloxacin (has active moiety).
Besifloxacin hydrochloride
CAS No.: 405165-61-9
Cat. No.: VC20768879
Molecular Formula: C19H22Cl2FN3O3
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 405165-61-9 |
---|---|
Molecular Formula | C19H22Cl2FN3O3 |
Molecular Weight | 430.3 g/mol |
IUPAC Name | 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 |
Standard InChI Key | PMQBICKXAAKXAY-HNCPQSOCSA-N |
Isomeric SMILES | C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
SMILES | C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Canonical SMILES | C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Chemical Properties and Structure
Besifloxacin hydrochloride is chemically designated as (+)-7-[(3R)-3-aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride . This compound is identified by the CAS number 405165-61-9 and has the molecular formula C₁₉H₂₁ClFN₃O₃·HCl with a molecular weight of 430.30 daltons .
Physically, besifloxacin hydrochloride appears as a white to pale yellowish-white powder . The compound has ionizable functional groups with pKa values of 5.65 for the carboxylic acid group and 9.91 for the primary amine group . Its lipophilicity is relatively low, with a Log D₇.₀ value of -0.53 .
The structural features of besifloxacin include:
-
An 8-chloro substitution on the quinolone core
-
A cyclopropyl group at position 1
-
A 7-[(3R)-3-aminohexahydro-1H-azepin-1-yl] substituent
-
A fluoro substituent at position 6
-
A carboxylic acid group at position 3
These structural elements contribute to its antimicrobial efficacy and pharmacokinetic properties, differentiating it from other fluoroquinolones available for ophthalmic use.
Mechanism of Action and Antimicrobial Activity
Besifloxacin exhibits a dual-targeting mechanism, inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . By inhibiting DNA gyrase, besifloxacin impairs bacterial DNA replication, transcription, and repair processes . The inhibition of topoisomerase IV disrupts decatenation during bacterial cell division .
This balanced activity against both enzymes is significant because it reduces the potential for bacterial resistance development, which typically requires multiple mutations when both targets are affected simultaneously . This balanced inhibition is particularly advantageous in treating bacterial infections where resistance to other fluoroquinolones has emerged.
Besifloxacin demonstrates potent in vitro activity against numerous bacterial pathogens commonly implicated in ocular infections. The antimicrobial spectrum includes:
Table 1: Bacterial Species Susceptible to Besifloxacin
Gram-positive Organisms | Gram-negative Organisms | Other Organisms |
---|---|---|
Staphylococcus aureus (including MRSA) | Haemophilus influenzae | CDC coryneform group G |
Staphylococcus epidermidis (including MRSE) | Pseudomonas aeruginosa | Aerococcus viridans |
Staphylococcus hominis | Moraxella catarrhalis | Corynebacterium pseudodiphtheriticum |
Staphylococcus lugdunensis | Moraxella lacunata | Corynebacterium striatum |
Staphylococcus warneri | ||
Streptococcus mitis group | ||
Streptococcus oralis | ||
Streptococcus pneumoniae | ||
Streptococcus salivarius |
The drug has demonstrated especially notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), which are increasingly prevalent in ocular infections .
Pharmacokinetic Profile
Ocular Pharmacokinetics
When administered topically to the eye as a 0.6% ophthalmic suspension, besifloxacin achieves high concentrations in tear fluid and conjunctival tissues . Studies have shown that tear concentrations exceed the MIC₉₀ (minimum inhibitory concentration required to inhibit 90% of isolates) values for common bacterial pathogens and remain above these thresholds for 24 hours or longer . This sustained concentration contributes to besifloxacin's clinical efficacy.
The mean residence time of besifloxacin in the conjunctiva was determined to be approximately 4.7 hours, indicating good retention at the ocular surface . This favorable retention profile supports the three-times-daily dosing regimen.
Systemic Pharmacokinetics
A key advantage of besifloxacin is its minimal systemic absorption following topical ocular administration. Clinical studies have demonstrated very low plasma concentrations:
-
Maximum plasma concentration in patients was consistently less than 1.3 ng/mL
-
Mean plasma Cmax was 0.37 ng/mL on day 1 and 0.43 ng/mL on day 6 of treatment
-
The average elimination half-life in plasma following multiple dosing was approximately 7 hours
This limited systemic absorption significantly reduces the potential for systemic adverse effects. The pharmacokinetic parameters indicate that besifloxacin remains primarily localized at the ocular surface with negligible systemic exposure .
Formulation and Composition
Besifloxacin is commercially available as Besivance®, a 0.6% ophthalmic suspension . Each milliliter of the suspension contains 6.63 mg of besifloxacin hydrochloride, which is equivalent to 6 mg of besifloxacin base (the active ingredient) .
The complete formulation includes:
Clinical Efficacy
The efficacy of besifloxacin hydrochloride has been established through multiple randomized, double-masked, controlled clinical trials conducted in both adults and children with bacterial conjunctivitis .
Vehicle-Controlled Studies
In two pivotal vehicle-controlled studies (Studies 373 and 433), besifloxacin demonstrated significantly superior efficacy compared to vehicle in both clinical resolution and microbial eradication endpoints . Clinical resolution was defined as the absence of both conjunctival discharge and bulbar conjunctival injection.
Table 3: Clinical Resolution Rates in Vehicle-Controlled Studies (mITT Population)
Visit | Besifloxacin 0.6% | Vehicle | P-value |
---|---|---|---|
Visit 2 (Day 5) | 53.7% | 41.3% | p<0.05 |
Visit 3 (Day 8) | 88.1% | 73.0% | p<0.05 |
Similarly, microbial eradication rates were significantly higher with besifloxacin than with vehicle:
Table 4: Microbial Eradication Rates in Vehicle-Controlled Studies
Visit | Besifloxacin 0.6% | Vehicle | P-value |
---|---|---|---|
Visit 2 (Day 5) | 85.8% | 56.3% | p<0.05 |
Visit 3 (Day 8) | 82.8% | 68.3% | p<0.05 |
Comparator-Controlled Study
In Study 434, besifloxacin was compared to moxifloxacin hydrochloride ophthalmic solution 0.5%. The results showed comparable efficacy between besifloxacin and moxifloxacin for both clinical resolution and microbial eradication endpoints, with no statistically significant differences noted between the two active treatments .
Efficacy in Pediatric Populations
Clinical Applications and Administration
Approved Indication
Besifloxacin hydrochloride ophthalmic suspension 0.6% is approved for the treatment of bacterial conjunctivitis caused by susceptible bacterial pathogens . While many cases of mild, acute bacterial conjunctivitis may resolve spontaneously without treatment, topical antibacterial therapy can shorten the time to resolution, reduce severity, and minimize the risk of complications .
Comparison with Other Fluoroquinolones
Besifloxacin is the only fluoroquinolone developed exclusively for topical ophthalmic use, which differentiates it from other fluoroquinolones that were initially developed for systemic administration and later adapted for ophthalmic use .
Key distinctions include:
-
The 7-[(3R)-3-aminohexahydro-1H-azepin-1-yl] substituent, which is unique to besifloxacin among ophthalmic fluoroquinolones
-
Balanced activity against both DNA gyrase and topoisomerase IV, which may provide an advantage in preventing resistance development
-
A chloro substituent at the C-8 position, which enhances activity against anaerobic bacteria and certain drug-resistant strains
-
The absence of systemic indications or formulations, which has prevented exposure of systemic bacterial flora to besifloxacin and may help delay resistance development
In clinical trials comparing besifloxacin to moxifloxacin (another commonly used ophthalmic fluoroquinolone), both agents demonstrated comparable efficacy and safety profiles for the treatment of bacterial conjunctivitis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume